molecular formula C14H14O3 B565504 Methyl 6-Methoxy-2-naphthylacetate-d6 CAS No. 1246815-39-3

Methyl 6-Methoxy-2-naphthylacetate-d6

Cat. No.: B565504
CAS No.: 1246815-39-3
M. Wt: 236.3
InChI Key: NWIMPGMAVYLECN-WFGJKAKNSA-N
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Description

Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Methoxy-2-naphthylacetate-d6 typically involves the deuteration of 6-Methoxy-2-naphthaleneacetic acid followed by esterification. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced deuteration techniques and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxy-2-naphthylacetate-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 6-Methoxy-2-naphthylacetate-d6 is used in various scientific research fields, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.

    Biology: It is used in metabolic studies to trace the pathways of drug metabolism.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the production of labeled metabolites for drug development and testing.

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The deuterium atoms provide a distinct signal that allows researchers to track the compound’s behavior and interactions within the system .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-Methoxy-2-naphthylacetate: The non-deuterated version of the compound.

    6-Methoxy-2-naphthaleneacetic Acid: The acid form of the compound.

    Methyl 2-Naphthylacetate: A similar compound without the methoxy group.

Uniqueness

Methyl 6-Methoxy-2-naphthylacetate-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracer studies and metabolic research. The deuterium atoms provide stability and a distinct signal in analytical techniques, making it a valuable tool in scientific research .

Properties

CAS No.

1246815-39-3

Molecular Formula

C14H14O3

Molecular Weight

236.3

IUPAC Name

trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate

InChI

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3

InChI Key

NWIMPGMAVYLECN-WFGJKAKNSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC

Synonyms

6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; 

Origin of Product

United States

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